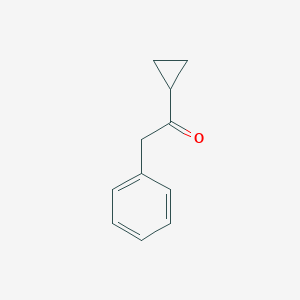
Ethanone, 1-cyclopropyl-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethanone, 1-cyclopropyl-” is a chemical compound with the molecular formula C5H8O . It is also known by other names such as Ketone, cyclopropyl methyl; Acetylcyclopropane; Cyclopropyl methyl ketone; Methyl cyclopropyl ketone; 1-Cyclopropylethanone .
Synthesis Analysis
The synthesis of cyclopropane derivatives, which could potentially include “Ethanone, 1-cyclopropyl-”, involves various reactions such as the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . A novel class of nucleoside analogues containing adenine, uracil, thymine, and 5-fluorouracil as the heterocyclic moieties have been prepared from 2-phenylcyclopropane carboxylic acid .Molecular Structure Analysis
The molecular structure of “Ethanone, 1-cyclopropyl-” can be represented by the InChI string:InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3 . This indicates that the molecule consists of a cyclopropyl group attached to a carbonyl group (ethanone). Physical And Chemical Properties Analysis
“Ethanone, 1-cyclopropyl-” has a molecular weight of 84.1164 . It has a boiling point of 387.2 K .Wissenschaftliche Forschungsanwendungen
Indole Derivatives
Indole derivatives have been found in many important synthetic drug molecules and have various biological activities. They are used in the treatment of diseases and conditions such as:
- Antiviral : Certain indole derivatives have shown inhibitory activity against influenza A and CoxB3 virus .
- Anti-inflammatory : Indole derivatives have been found to have anti-inflammatory properties .
- Anticancer : Some indole derivatives have shown potential in cancer treatment .
- Anti-HIV : Indole derivatives have been used in the development of anti-HIV drugs .
- Antioxidant : These compounds have been found to have antioxidant properties .
- Antimicrobial and Antitubercular : Indole derivatives have shown antimicrobial and antitubercular activities .
Quinoline Derivatives
Quinoline derivatives are utilized in various areas of medicine. They are present in numerous biological compounds and have the following applications:
- Antimalarial : Quinoline derivatives have been used in the treatment of malaria .
- Antimicrobial : Most quinoline derivatives exhibit good antimicrobial activity against various microbial species .
- Antimycobacterial : These compounds have shown antimycobacterial activity .
- Antidepressant and Anticonvulsant : Quinoline derivatives have been used in the treatment of depression and convulsions .
- Antiviral : These compounds have shown antiviral activity .
- Anticancer : Quinoline derivatives have shown potential in cancer treatment .
Indole Derivatives
- Antiviral : Certain indole derivatives have shown inhibitory activity against influenza A and CoxB3 virus .
- Anti-inflammatory : Indole derivatives have been found to have anti-inflammatory properties .
- Anticancer : Some indole derivatives have shown potential in cancer treatment .
- Anti-HIV : Indole derivatives have been used in the development of anti-HIV drugs .
- Antioxidant : These compounds have been found to have antioxidant properties .
- Antimicrobial and Antitubercular : Indole derivatives have shown antimicrobial and antitubercular activities .
Quinoline Derivatives
- Antimalarial : Quinoline derivatives have been used in the treatment of malaria .
- Antimicrobial : Most quinoline derivatives exhibit good antimicrobial activity against various microbial species .
- Antimycobacterial : These compounds have shown antimycobacterial activity .
- Antidepressant and Anticonvulsant : Quinoline derivatives have been used in the treatment of depression and convulsions .
- Antiviral : These compounds have shown antiviral activity .
- Anticancer : Quinoline derivatives have shown potential in cancer treatment .
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZJHESCHPMWEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338533 |
Source


|
| Record name | Ethanone, 1-cyclopropyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-cyclopropyl-2-phenyl- | |
CAS RN |
14113-94-1 |
Source


|
| Record name | Ethanone, 1-cyclopropyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

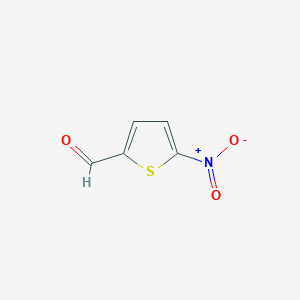
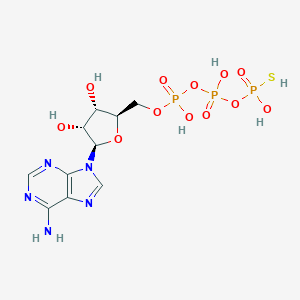
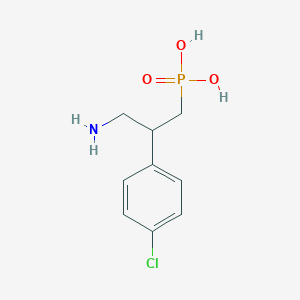
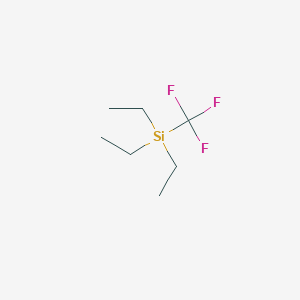
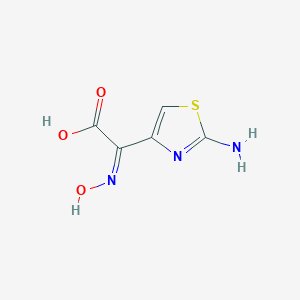
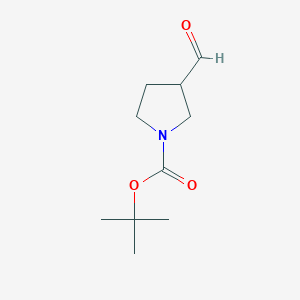
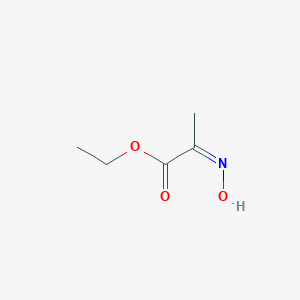
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
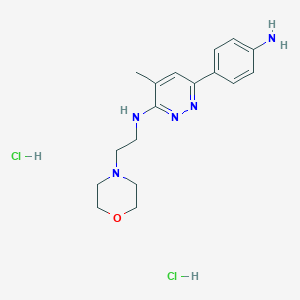
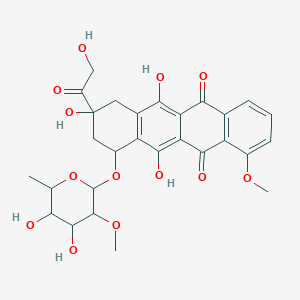
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
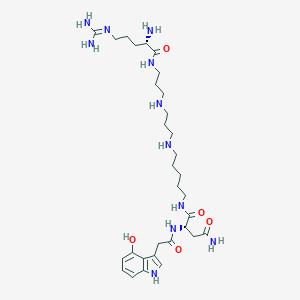
![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)